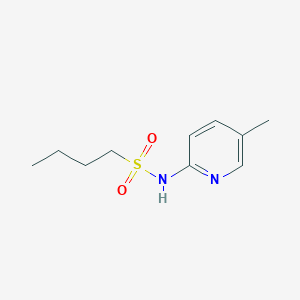

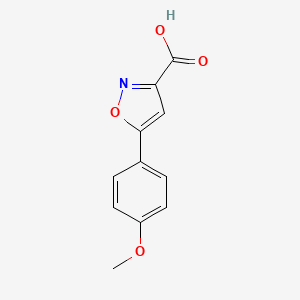

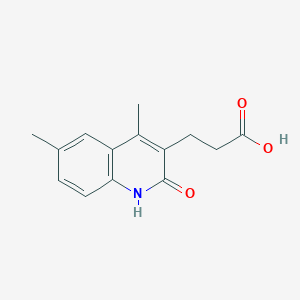

3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-dimethyl-1H-indol-1-yl)propanoic acid, also known as 3-Indolepropionic acid (3-IPA), is an important organic compound that has been studied extensively in recent years due to its potential as a therapeutic agent and its wide range of applications in scientific research. 3-IPA is a naturally occurring compound found in plants, fungi, and bacteria, and it has been shown to have a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Indole Synthesis and Classification

Indole derivatives, such as 3-(2,3-Dimethyl-1H-Indol-1-yl)propanoic acid, have been the subject of extensive research due to their prevalence in natural products and pharmaceuticals. The synthesis of indoles has evolved significantly, with numerous strategies developed for their preparation. A comprehensive review by Taber and Tirunahari (2011) provides a classification of indole syntheses, highlighting the diversity of approaches in generating indole structures, including those with specific substitutions that may relate to this compound. This classification aids in understanding the synthetic versatility and potential applications of such compounds in medicinal chemistry and material science (Taber & Tirunahari, 2011).

Pharmacokinetics and Protective Roles

The pharmacokinetics and biological roles of indole derivatives, including potential protective effects on liver function, have been explored. Wang et al. (2016) discuss the pharmacokinetics of indole-3-carbinol (I3C) and its derivatives, demonstrating their pleiotropic protective effects on chronic liver diseases. These findings suggest that derivatives of indole, possibly including this compound, could offer significant therapeutic benefits in hepatic protection and other health conditions, emphasizing the importance of understanding their biological interactions and effects (Wang et al., 2016).

Environmental and Green Chemistry Applications

Research into the applications of indole derivatives also extends into environmental and green chemistry. Ali et al. (2021) review the role of deep eutectic solvents in organic synthesis, highlighting the use of indole systems in developing greener chemical processes. This review points to the potential environmental benefits of using indole derivatives, including this compound, in sustainable and less toxic chemical syntheses (Ali et al., 2021).

Mecanismo De Acción

Target of Action

3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

3-(2,3-dimethylindol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9-10(2)14(8-7-13(15)16)12-6-4-3-5-11(9)12/h3-6H,7-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEPFNICPJDRDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360265 |

Source

|

| Record name | 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

40313-28-8 |

Source

|

| Record name | 3-(2,3-Dimethyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299324.png)

![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

![5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299328.png)

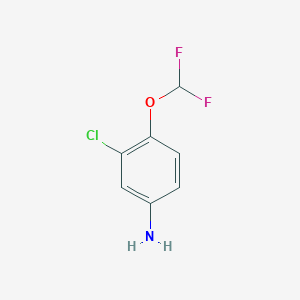

![2-Amino-4-[(trifluoromethyl)sulfonyl]phenylamine](/img/structure/B1299341.png)

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)